molecular formula C10H18Cl2N2O2S B1416787 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride CAS No. 1396967-32-0

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride

Cat. No. B1416787
M. Wt: 301.2 g/mol
InChI Key: MINVECQBTXJRLS-UHFFFAOYSA-N
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Description

“3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride” is a chemical compound . It is related to the thiazole group, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Molecular Structure Analysis

The molecular formula of the compound is C10H16N2O2S•2HCl, and its molecular weight is 301.23 . It contains a thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

  • Synthesis of Anti-HCV Drug Intermediates : A study by Chenhon, A. (2015) in the "Chinese Journal of Pharmaceuticals" described the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an important intermediate for the anti-HCV drug simeprevir. This process involved several steps starting from 3-methyl-2-butanone, highlighting the compound's role in complex organic syntheses (Chenhon, 2015).

  • Preparation of Alkyl-2-Nitraminothiazoles : Research by Kasman, S. and Taurins, A. (1956) in the "Canadian Journal of Chemistry" involved the synthesis of 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole, leading to the production of alkyl-2-nitraminothiazoles. These compounds have potential applications in various chemical reactions and products (Kasman & Taurins, 1956).

  • Decarboxylation of Pyruvate by Thiamine Analogues : Yount, R. and Metzler, D. (1959) in "The Journal of Biological Chemistry" explored the decarboxylation of pyruvate using thiamine analogues. This research could provide insights into biochemical processes and the potential for creating novel thiamine derivatives (Yount & Metzler, 1959).

  • Synthesis of Antimicrobial Compounds : A study by Al Dulaimy, Z. K. et al. (2017) in the "Ibn Al-Haitham Journal For Pure And Applied Science" focused on synthesizing 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, demonstrating the compound's relevance in creating new antimicrobial agents (Al Dulaimy et al., 2017).

properties

IUPAC Name

3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.2ClH/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8;;/h5-6,9,11H,4H2,1-3H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINVECQBTXJRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(C(C)C)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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